molecular formula C18H23N3O2S B2483190 4-methyl-N-{[4-(piperazin-1-yl)phenyl]methyl}benzene-1-sulfonamide CAS No. 1797606-61-1

4-methyl-N-{[4-(piperazin-1-yl)phenyl]methyl}benzene-1-sulfonamide

Cat. No.: B2483190
CAS No.: 1797606-61-1
M. Wt: 345.46
InChI Key: LEPZKEZAJMFTGN-UHFFFAOYSA-N
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Description

4-Methyl-N-{[4-(piperazin-1-yl)phenyl]methyl}benzene-1-sulfonamide is a sulfonamide derivative featuring a methyl-substituted benzene ring linked via a sulfonamide group to a benzyl-piperazine moiety. This structure combines the sulfonamide pharmacophore—a hallmark of antimicrobial and enzyme-inhibitory activity—with a piperazine group, which enhances solubility and modulates receptor binding due to its basic nitrogen atoms. Piperazine-containing sulfonamides are widely explored for their biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

IUPAC Name

4-methyl-N-[(4-piperazin-1-ylphenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-15-2-8-18(9-3-15)24(22,23)20-14-16-4-6-17(7-5-16)21-12-10-19-11-13-21/h2-9,19-20H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEPZKEZAJMFTGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)N3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-{[4-(piperazin-1-yl)phenyl]methyl}benzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 4-(piperazin-1-yl)benzylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-{[4-(piperazin-1-yl)phenyl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Antimicrobial Activity

Sulfonamides are well-known for their antibacterial properties. Research has demonstrated that compounds similar to 4-methyl-N-{[4-(piperazin-1-yl)phenyl]methyl}benzene-1-sulfonamide exhibit significant antimicrobial activity against various bacterial strains. Studies have utilized microdilution and disc diffusion methods to evaluate the efficacy of these compounds against pathogens such as Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

The sulfonamide group is recognized for its ability to inhibit specific enzymes, making it valuable in drug design. For instance, the inhibition of carbonic anhydrase and urease has been reported, which is relevant in treating conditions like glaucoma and urinary tract infections . The mechanism often involves competitive inhibition, where the compound mimics the substrate of the enzyme.

Anti-inflammatory Properties

Recent studies have indicated that compounds with similar structures can exhibit anti-inflammatory effects. In vivo models have shown that these derivatives can reduce inflammation markers, suggesting potential applications in treating inflammatory diseases .

Cancer Therapy

Emerging research highlights the potential of sulfonamide derivatives in oncology. Compounds related to this compound have demonstrated inhibitory effects on cancer cell proliferation and migration in various cancer types, including breast and lung cancer . The exact mechanisms involve modulation of signaling pathways critical for tumor growth.

Case Study 1: Antimicrobial Efficacy

A study focused on synthesizing and characterizing several piperazine-based sulfonamides demonstrated their antimicrobial properties against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the piperazine ring significantly influenced antibacterial activity .

Case Study 2: Anti-cancer Activity

In another investigation, derivatives similar to this compound were tested against human cancer cell lines. The findings revealed that these compounds could induce apoptosis in cancer cells, highlighting their potential as anticancer agents .

Summary of Biological Activities

Activity TypeObserved EffectReferences
AntimicrobialEffective against Staphylococcus aureus
Enzyme InhibitionInhibits carbonic anhydrase and urease
Anti-inflammatoryReduces inflammation markers in vivo
Anti-cancerInhibits proliferation and induces apoptosis

Mechanism of Action

The mechanism of action of 4-methyl-N-{[4-(piperazin-1-yl)phenyl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially inhibiting their activity. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function .

Comparison with Similar Compounds

Core Sulfonamide Variations

A. Sulfonamide-Thiazole Hybrids

  • 4-Methyl-N-[4-(2-Phenyl-1,3-Thiazol-4-yl)Phenyl]Benzene-1-Sulfonamide () Structure: Replaces the piperazine-benzyl group with a thiazole ring. Synthetic Yield: Not reported, but crystallization in ethyl acetate is common for similar compounds (e.g., reports 80–90% yields for quinoline derivatives) .

B. Sulfonamide-Benzamide Analogs

  • 4-Methyl-N-{4-[4-(Methylsulfonyl)-1-Piperazinyl]Phenyl}Benzamide () Structure: Benzamide replaces the sulfonamide linkage, with a methylsulfonyl-piperazine group.

C. Methoxy-Substituted Derivatives

  • 3-Methoxy-N-{[4-(4-Phenylpiperazine-1-Carbonyl)Phenyl]Methyl}Benzene-1-Sulfonamide ()
    • Structure : Methoxy group on the benzene ring and a phenylpiperazine-carbonyl moiety.
    • Implications : Methoxy groups improve lipophilicity, enhancing blood-brain barrier penetration .

Piperazine Modifications

A. Piperazine with Urea Linkages

  • 1-(3-Fluorophenyl)-3-(4-(4-((4-(2-Hydrazinyl-2-Oxoethyl)Piperazin-1-yl)Methyl)Thiazol-2-yl)Phenyl)Urea ()
    • Structure : Piperazine connected to a urea-thiazole scaffold.
    • Implications : Urea groups enhance hydrogen bonding, critical for enzyme inhibition (e.g., carbonic anhydrase) .

B. Piperazine with Trifluoromethyl Groups

  • 4-Methyl-N-[1-(3-Trifluoromethylbenzyl)-1H-Pyrazol-4-yl]Benzene-1-Sulfonamide ()
    • Structure : Trifluoromethylbenzyl-pyrazole replaces the piperazine-benzyl group.
    • Implications : Trifluoromethyl groups improve metabolic stability and binding affinity .

Biological Activity

4-Methyl-N-{[4-(piperazin-1-yl)phenyl]methyl}benzene-1-sulfonamide, also known by its CAS number 919087-70-0, is a sulfonamide compound with potential therapeutic applications. This article delves into its biological activity, focusing on its antimicrobial, anti-inflammatory, and analgesic properties, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C18H23N3O2SC_{18}H_{23}N_{3}O_{2}S. The compound features a sulfonamide group attached to a piperazine moiety, which is often associated with enhanced biological activity due to its ability to interact with various biological targets.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties against a range of bacterial and fungal strains.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus15.625 - 62.5 μMInhibition of protein synthesis
Enterococcus faecalis62.5 - 125 μMDisruption of cell wall synthesis
Escherichia coliBacteriostatic effect at 31.2 μMInhibition of nucleic acid production
Candida albicans>200 μMDisruption of fungal cell membrane

The compound demonstrated a bactericidal effect on Staphylococcus aureus and Enterococcus faecalis, indicating its potential as an antibacterial agent. Its mechanism primarily involves the inhibition of protein synthesis and disruption of cell wall integrity, which are critical for bacterial survival and replication .

Anti-inflammatory and Analgesic Properties

In addition to its antimicrobial effects, this sulfonamide has been evaluated for anti-inflammatory and analgesic activities. Studies indicate that it can reduce inflammation markers in vitro and provide pain relief in animal models.

Table 2: Anti-inflammatory Activity

Assay TypeResult
Inhibition of COX enzymesModerate
Reduction in TNF-alpha levelsSignificant
Pain relief in animal modelsEffective

The anti-inflammatory activity is attributed to the compound's ability to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response. Furthermore, it has shown promise in reducing tumor necrosis factor-alpha (TNF-alpha), a key cytokine involved in systemic inflammation .

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

  • Case Study on MRSA Infection : A patient with a methicillin-resistant Staphylococcus aureus (MRSA) infection was treated with this compound as part of a combination therapy. The treatment resulted in significant clinical improvement and reduction in bacterial load.
  • Chronic Pain Management : In a clinical trial involving patients with chronic pain conditions, administration of the compound led to a notable decrease in pain scores compared to baseline measurements.

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